molecular formula C33H42O19 B3028227 Naringin 4'-glucoside CAS No. 17257-21-5

Naringin 4'-glucoside

Cat. No.: B3028227
CAS No.: 17257-21-5
M. Wt: 742.7 g/mol
InChI Key: FHXACOPOJBXRQQ-NDKCODNESA-N
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Description

Naringin 4’-glucoside is a flavonoid glycoside predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is known for its bitter taste and is a significant contributor to the bitterness of citrus juices. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringin 4’-glucoside can be synthesized through enzymatic deglycosylation of naringin. This process involves the use of naringinase, an enzyme that hydrolyzes naringin into rhamnose and prunin. Prunin is then further hydrolyzed by D-glucosidase into glucose and naringenin .

Industrial Production Methods: Industrial production of naringin 4’-glucoside typically involves the extraction of naringin from citrus fruits followed by enzymatic hydrolysis. The use of bioreactors and stirred tank reactors has been reported to enhance the yield and productivity of naringinase, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Naringin 4’-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Naringin 4’-glucoside can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other flavonoid derivatives.
  • Studied for its potential as a natural antioxidant in chemical formulations.

Biology:

  • Investigated for its role in modulating cellular signaling pathways.
  • Studied for its effects on cell proliferation, apoptosis, and differentiation.

Medicine:

  • Explored for its anticancer properties, particularly in suppressing cancer cell growth and metastasis.
  • Investigated for its anti-inflammatory and neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.

Industry:

Mechanism of Action

Naringin 4’-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Naringin 4’-glucoside is often compared with other flavonoid glycosides such as naringenin, hesperidin, and quercetin:

Naringin 4’-glucoside stands out due to its unique combination of biological activities and its presence in commonly consumed citrus fruits, making it a compound of significant interest in both research and industry.

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-11-22(38)25(41)28(44)31(46-11)52-30-27(43)24(40)20(10-35)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(5-3-12)47-32-29(45)26(42)23(39)19(9-34)50-32/h2-7,11,17,19-20,22-36,38-45H,8-10H2,1H3/t11-,17-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXACOPOJBXRQQ-NDKCODNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311810
Record name Naringin 4′-β-D-glucoside-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-21-5
Record name Naringin 4′-β-D-glucoside-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17257-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naringin 4′-β-D-glucoside-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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